Cas no 1823946-59-3 (Thiazole, 5-(3-fluorophenyl)-)

Thiazole, 5-(3-fluorophenyl)-, is a fluorinated heterocyclic compound featuring a thiazole core substituted with a 3-fluorophenyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent enhances metabolic stability and bioavailability, while the thiazole ring contributes to its versatility in forming bioactive molecules. Its well-defined chemical properties facilitate precise modifications in drug discovery and material science applications. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage are recommended to maintain its stability.
Thiazole, 5-(3-fluorophenyl)- structure
Thiazole, 5-(3-fluorophenyl)- structure
Product Name:Thiazole, 5-(3-fluorophenyl)-
CAS No:1823946-59-3
MF:C9H6FNS
MW:179.214044094086
CID:5264059
PubChem ID:19768548
Update Time:2025-05-20

Thiazole, 5-(3-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 5-(3-fluorophenyl)-
    • Inchi: 1S/C9H6FNS/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
    • InChI Key: AAYFBPCRLPVXJB-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CC(F)=C2)=CN=C1

Computed Properties

  • Exact Mass: 179.02049853g/mol
  • Monoisotopic Mass: 179.02049853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.1Ų

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Additional information on Thiazole, 5-(3-fluorophenyl)-

Comprehensive Overview of Thiazole, 5-(3-fluorophenyl)- (CAS No. 1823946-59-3): Properties, Applications, and Industry Insights

The chemical compound Thiazole, 5-(3-fluorophenyl)- (CAS No. 1823946-59-3) is a fluorinated heterocyclic derivative that has garnered significant attention in pharmaceutical and material science research. Characterized by its thiazole ring and 3-fluorophenyl substituent, this compound exhibits unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for precision medicine.

In recent years, the surge in interest around fluorinated compounds like 5-(3-fluorophenyl)thiazole can be attributed to their enhanced metabolic stability and bioavailability—a critical factor in medicinal chemistry optimization. The fluorine atom in the phenyl group significantly influences the compound's lipophilicity and binding affinity, traits highly sought after in the development of CNS-targeting therapeutics. This aligns with trending searches such as "fluorine in drug design" and "thiazole derivatives for neurodegenerative diseases," reflecting the compound's relevance in cutting-edge research.

Beyond pharmaceuticals, CAS 1823946-59-3 has shown promise in organic electronics, where its conjugated system contributes to charge transport properties. With the rise of flexible electronics and OLED technologies, this compound's potential as a light-emitting material or electron acceptor is under investigation. Industry forums frequently discuss its compatibility with green chemistry principles, addressing the global push for sustainable synthesis methods—a topic dominating queries like "eco-friendly heterocyclic synthesis 2024."

Analytical studies of Thiazole, 5-(3-fluorophenyl)- highlight its stability under ambient conditions, with NMR and HPLC data confirming high purity (>98%). Such characteristics are crucial for GMP-compliant production, a key concern for manufacturers responding to queries like "scalable thiazole synthesis." Regulatory databases emphasize its non-hazardous classification, ensuring compliance with REACH and FDA guidelines for intermediate use.

The compound's mechanism of action often involves hydrogen bonding and π-stacking interactions, explaining its efficacy in enzyme inhibition. Recent publications correlate its structural motifs with COVID-19 protease inhibition—a hotspot since 2020—though applications remain preclinical. Patent analyses reveal incremental innovations around 5-arylthiazole derivatives, particularly in anticancer formulations, resonating with search trends like "next-gen thiazole-based therapies."

Supply chain insights indicate that CAS 1823946-59-3 is predominantly sourced from specialized fine chemical suppliers, with pricing influenced by fluorination process efficiency. Quality benchmarks emphasize residual solvent limits and isomeric purity, addressing FAQs such as "how to validate thiazole compound purity." Collaborative projects between academia and industry aim to streamline its production via continuous flow chemistry—an approach trending in process chemistry circles.

Future directions for 5-(3-fluorophenyl)thiazole research may explore its photocatalytic applications or bioconjugation techniques, areas gaining traction in nanotechnology and targeted drug delivery discussions. As synthetic methodologies evolve, this compound exemplifies how tailored heterocycles bridge gaps between molecular design and real-world applications, answering the persistent query: "Why are fluorinated thiazoles important in modern chemistry?"

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